Superior Metabolic Stability of the 3-CF3 Scaffold vs. the MP-10 Drug Candidate
A 3-trifluoromethylpyrazole derivative (compound C7) exhibits a dramatic, quantifiable improvement in liver microsome stability compared to the clinical candidate MP-10. This directly addresses a key failure point of the comparator. [1]
| Evidence Dimension | Metabolic stability (rat liver microsomes) |
|---|---|
| Target Compound Data | Half-life (T1/2) = 239 min |
| Comparator Or Baseline | MP-10: Half-life (T1/2) = 4.9 min |
| Quantified Difference | 48.7-fold improvement in half-life |
| Conditions | Rat liver microsome (RLM) assay |
Why This Matters
A 48.7-fold longer half-life indicates a much lower intrinsic clearance, reducing the risk of preclinical failure due to rapid metabolism and enabling less frequent dosing.
- [1] Yuan, H., et al. (2025). Discovery of 3-trifluoromethyl-substituted pyrazoles as selective phosphodiesterase 10A inhibitors for orally attenuating isoprenaline-induced cardiac hypertrophy. Chinese Chemical Letters, 36(4), 109965. View Source
